molecular formula C19H18N4O5 B11122664 1-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

1-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B11122664
M. Wt: 382.4 g/mol
InChI Key: XOKAAMDJEAIXNW-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that make it suitable for various chemical reactions and applications in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide.

    Cyclization: The hydrazide is then reacted with succinic anhydride to form the pyrrolidine ring, resulting in 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.

    Condensation: Finally, the compound is synthesized by condensing 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Formation of 1-(4-hydroxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide.

    Reduction: Formation of 1-(4-methoxyphenyl)-N’-[(E)-(3-aminophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide.

    Substitution: Formation of derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-hydroxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
  • 1-(4-methoxyphenyl)-N’-[(E)-(3-aminophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

Uniqueness

1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N4O5/c1-28-17-7-5-15(6-8-17)22-12-14(10-18(22)24)19(25)21-20-11-13-3-2-4-16(9-13)23(26)27/h2-9,11,14H,10,12H2,1H3,(H,21,25)/b20-11+

InChI Key

XOKAAMDJEAIXNW-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.